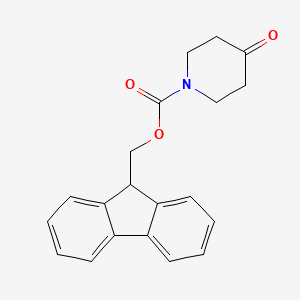![molecular formula C16H22N2O B1331392 9-Benzyl-3,9-diazaspiro[5.5]undecan-2-on CAS No. 500360-86-1](/img/structure/B1331392.png)
9-Benzyl-3,9-diazaspiro[5.5]undecan-2-on
Übersicht
Beschreibung
9-Benzyl-3,9-diazaspiro[5.5]undecan-2-one is a spirocyclic compound with the molecular formula C16H22N2O. This compound is known for its unique structural features, which include a spiro linkage between a diazaspiro undecane and a benzyl group. The compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Wissenschaftliche Forschungsanwendungen
9-Benzyl-3,9-diazaspiro[5
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Medicine: The compound’s biological activity makes it a candidate for drug development, particularly in the treatment of neurological disorders.
Industry: Its unique structural features make it useful in the development of novel materials and catalysts.
Safety and Hazards
9-Benzyl-3,9-diazaspiro[5.5]undecan-2-one is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of soap and water if it comes in contact with skin .
Wirkmechanismus
Target of Action
The primary target of 9-Benzyl-3,9-diazaspiro[5.5]undecan-2-one is the γ-aminobutyric acid type A receptor (GABAAR) . GABAARs are a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system.
Mode of Action
9-Benzyl-3,9-diazaspiro[5.5]undecan-2-one acts as a competitive antagonist at the GABAAR . This means it binds to the same site on the receptor as the natural ligand (GABA), but without activating the receptor. Instead, it blocks the action of GABA, preventing it from causing an inhibitory effect on the neuron.
Pharmacokinetics
The pharmacokinetic properties of 9-Benzyl-3,9-diazaspiro[5Similar compounds have been reported to showlow cellular membrane permeability , which could impact their bioavailability and distribution within the body.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Benzyl-3,9-diazaspiro[5.5]undecan-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the cyclization of a linear precursor containing the necessary functional groups. The reaction conditions often involve the use of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of 9-Benzyl-3,9-diazaspiro[5.5]undecan-2-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
9-Benzyl-3,9-diazaspiro[5.5]undecan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The benzyl group in the compound can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like alkyl halides or nucleophiles like amines in the presence of a base.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of 9-Benzyl-3,9-diazaspiro[5.5]undecan-2-one, each with distinct chemical and physical properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,9-Diazaspiro[5.5]undecan-2-one: A structurally similar compound with different substituents.
1,9-Diazaspiro[5.5]undecane derivatives: Compounds with similar spirocyclic structures but varying functional groups.
Uniqueness
9-Benzyl-3,9-diazaspiro[5.5]undecan-2-one stands out due to its benzyl substitution, which imparts unique chemical and biological properties. This substitution enhances its potential as a GABAAR antagonist and broadens its range of applications in scientific research and industry.
Eigenschaften
IUPAC Name |
3-benzyl-3,9-diazaspiro[5.5]undecan-10-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c19-15-12-16(6-9-17-15)7-10-18(11-8-16)13-14-4-2-1-3-5-14/h1-5H,6-13H2,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDDZYCRYGWSPSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)CC12CCN(CC2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601232995 | |
| Record name | 9-(Phenylmethyl)-3,9-diazaspiro[5.5]undecan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601232995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
500360-86-1 | |
| Record name | 9-(Phenylmethyl)-3,9-diazaspiro[5.5]undecan-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=500360-86-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-(Phenylmethyl)-3,9-diazaspiro[5.5]undecan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601232995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(Thien-2-ylcarbonyl)amino]benzoic acid](/img/structure/B1331310.png)













